

Foreword: Beyond Stability, Towards Molecular Integrity

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Compound of Interest

Compound Name: *Desmethyl amlodipine*

CAS No.: 113994-37-9

Cat. No.: B600920

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In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is but the protagonist in a complex narrative. Its stability, or lack thereof, dictates the safety, efficacy, and shelf-life of the final drug product. Amlodipine, a cornerstone therapy in cardiovascular medicine, is a dihydropyridine calcium channel blocker whose molecular structure, while robust, possesses specific "soft spots" susceptible to degradation under various environmental stresses.^[1] The characterization of its degradation products is not merely a regulatory checkbox; it is a fundamental exercise in understanding the molecule's intrinsic liabilities. This guide eschews a simple recitation of protocols. Instead, it offers a strategic and mechanistic exploration of how to systematically generate, separate, identify, and elucidate the structures of amlodipine's degradants, grounded in the principles of the International Conference on Harmonisation (ICH) guidelines.^[1]

Part 1: The Rationale and Execution of Forced Degradation Studies

Forced degradation, or stress testing, is the crucible in which a molecule's stability is intentionally challenged. The objective is not to destroy the API, but to accelerate its decomposition to a level (typically 10-30%) that allows for the predictive identification of

impurities that could form under normal storage conditions.[2] This process is foundational to developing a stability-indicating analytical method—a method that can unequivocally separate the intact API from its potential degradants.

The choice of stressors is dictated by ICH guideline Q1A(R2) and targets the primary chemical degradation pathways: hydrolysis, oxidation, and photolysis, supplemented by thermal stress.

[3]

Experimental Protocol: Forced Degradation of Amlodipine Besylate

This protocol provides a validated starting point. Scientist's Note: The duration and intensity of stress should be adjusted to achieve the target degradation. Preliminary range-finding experiments are highly recommended.

- Preparation of Stock Solution:
 - Accurately weigh and dissolve Amlodipine Besylate in a suitable solvent (e.g., methanol:water, 50:50 v/v) to prepare a stock solution of 1 mg/mL.[4]
- Application of Stress Conditions:
 - Acid Hydrolysis: Mix the stock solution with 5 M HCl. Incubate at 80°C for 6 hours. This harsh condition has been shown to yield significant degradation (~60-75%).[2][5][6]
 - Alkaline (Base) Hydrolysis: Mix the stock solution with 1 M NaOH. Incubate at 80°C for 2 hours. Amlodipine is highly susceptible to base hydrolysis, with some studies achieving total degradation with 5 M NaOH over 6 hours.[5][6]
 - Oxidative Degradation: Mix the stock solution with 30% H₂O₂. Incubate at 80°C for 6 hours. This typically results in approximately 20-80% degradation.[2][5][6]
 - Photolytic Degradation: Expose the 1 mg/mL stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[4][7] A control sample should be protected from light.

- Thermal Degradation: Store the solid drug substance in a controlled temperature oven at 80-105°C for 48 hours to 3 days.[2][4] Thermal degradation of amlodipine in solid form is generally minimal compared to solution-state stress.[2]
- Sample Quenching and Preparation:
 - After the specified stress period, cool the samples to room temperature.
 - Neutralize the acid and base-stressed samples (e.g., with an equimolar amount of NaOH or HCl, respectively).
 - Dilute all samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

Data Presentation: Summary of Stress Conditions

Stress Condition	Reagent/Parameter	Temperature	Duration	Observed Degradation (%)	Reference(s)
Acid Hydrolysis	5 M HCl	80°C	6 hours	~60 - 75.2%	[2][5][6]
Base Hydrolysis	1 M - 5 M NaOH	80°C	2 - 6 hours	~25 - 100%	[2][5][6]
Oxidation	3% - 30% H ₂ O ₂	80°C	6 hours	~20 - 80.1%	[2][5][6]
Photolysis	1.2 million lux-h Vis, 200 W-h/m ² UV	Ambient	14 days	~5 - 32.2%	[4][6]
Thermal (Solid)	Dry Heat	80°C	48 hours	Minimal (~0.25%)	[5]

Part 2: The Logic of Stability-Indicating Method Development

A stability-indicating method must be able to separate the active ingredient from all potential degradation products and process impurities.[8] For amlodipine, reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique.

The development process is a systematic optimization of chromatographic parameters. The causality behind these choices is critical:

- **Column Chemistry:** A C18 stationary phase is the workhorse due to its hydrophobic nature, which provides good retention for the moderately nonpolar amlodipine molecule. For resolving challenging, closely eluting peaks, core-shell particle columns can provide higher efficiency and faster analysis times.[9]
- **Mobile Phase pH:** Amlodipine is a basic compound with a pKa of ~8.6.[4] Operating the mobile phase at a pH well below this (e.g., pH 2.5-3.0) ensures the molecule is in its protonated, more polar form, leading to good peak shape and retention on a C18 column. A phosphate buffer is common for its excellent buffering capacity.[8][10]
- **Organic Modifier:** A combination of acetonitrile and methanol is often used. Acetonitrile provides good elution strength and low viscosity, while methanol can offer alternative selectivity for certain degradants. A gradient elution is typically necessary to resolve both early-eluting polar degradants and the parent drug in a reasonable timeframe.[11]
- **Detection:** A photodiode array (PDA) detector is indispensable. It not only quantifies at a specific wavelength (typically ~237-238 nm for amlodipine) but also provides spectral data across a range.[9][12] This is the cornerstone of a self-validating system, as it allows for peak purity analysis to ensure that the parent amlodipine peak is not co-eluting with any hidden impurities.[4]

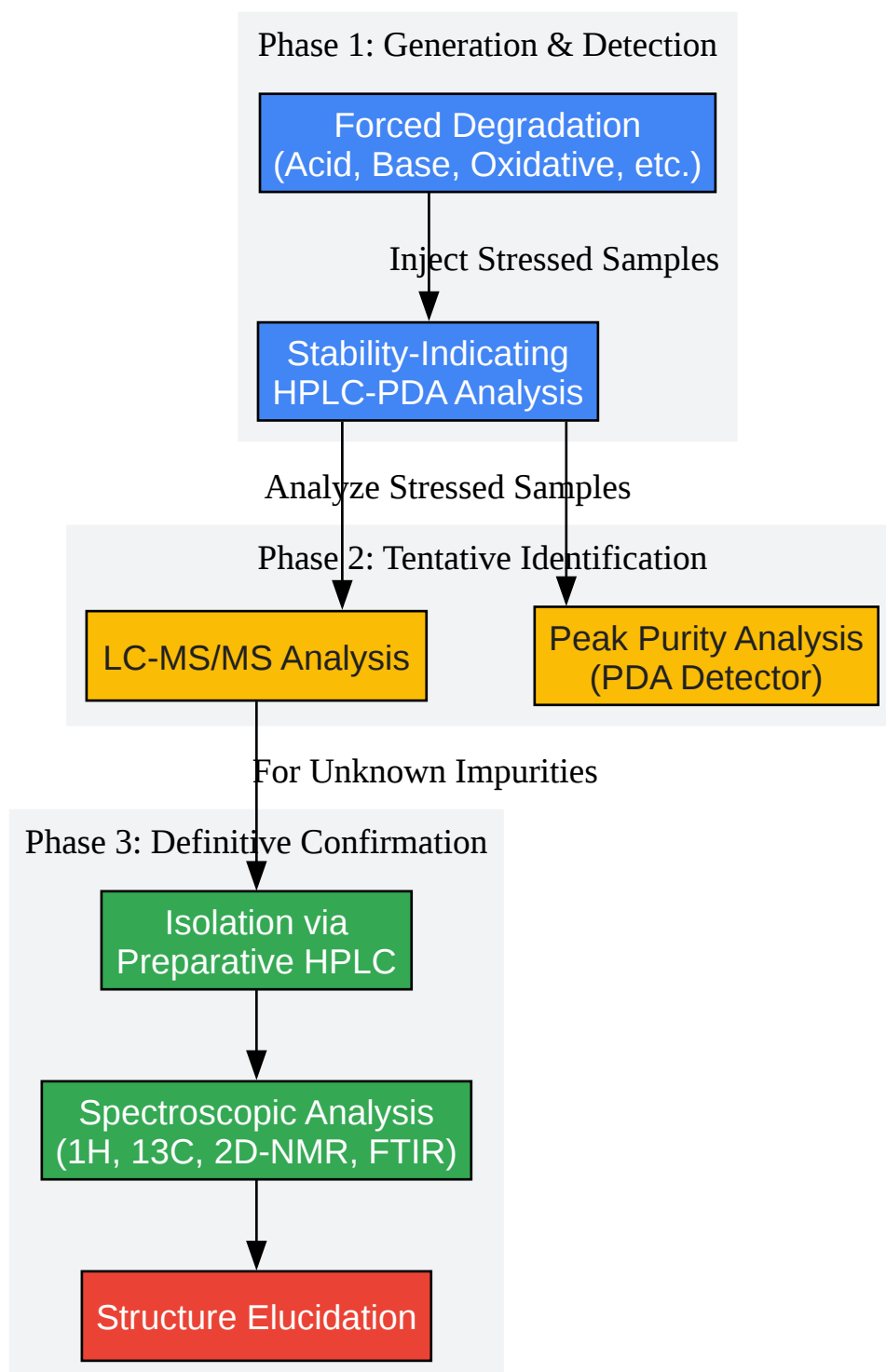
Experimental Protocol: Representative Stability-Indicating HPLC Method

Parameter	Condition	Rationale
Column	C18, 250mm x 4.6mm, 5µm	Standard for robust reversed-phase separation.
Mobile Phase A	20 mM Phosphate Buffer, pH 3.0 (adjusted with H ₃ PO ₄)	Ensures consistent protonation and good peak shape for the basic amlodipine molecule.[8]
Mobile Phase B	Acetonitrile:Methanol (50:50, v/v)	Provides high elution strength and alternative selectivity.
Gradient	Time (min)	%B
0	30	
15	70	
20	70	
22	30	
25	30	
Flow Rate	1.0 mL/min	Standard flow for a 4.6 mm ID column.
Detection	PDA at 237 nm	λ _{max} for amlodipine, with full spectral acquisition (200-400 nm) for peak purity.[9]
Column Temp.	30°C	Ensures reproducible retention times.
Injection Vol.	10 µL	Standard volume for analytical HPLC.

Part 3: The Characterization Workflow: From 'Hump' to Structure

Identifying an unknown peak in a chromatogram requires a multi-faceted analytical approach. The workflow is a logical progression from tentative identification to unambiguous structural

confirmation.



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Caption: Workflow for Amlodipine Degradation Product Characterization.

Step 1: LC-MS for Mass Identification

The first step in characterizing an unknown peak is to determine its mass-to-charge ratio (m/z). By replacing the HPLC-PDA with a Liquid Chromatography-Mass Spectrometry (LC-MS) system, we can obtain the molecular weight of the degradation products.[3] High-resolution MS (HRMS), such as QTOF or Orbitrap instruments, is invaluable as it provides a highly accurate mass measurement, allowing for the confident prediction of the elemental composition.[13]

Step 2: MS/MS for Fragmentation Clues

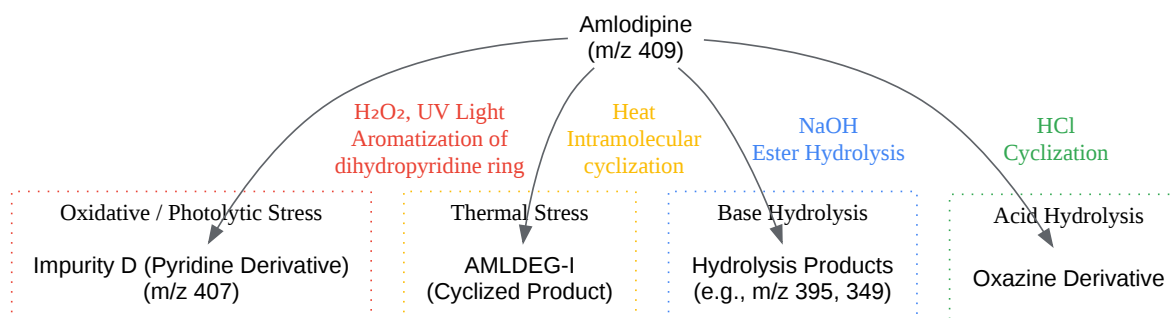
Tandem mass spectrometry (MS/MS) provides structural clues by fragmenting the molecular ion of the degradant and analyzing the resulting product ions.[2] By comparing the fragmentation pattern of a degradant to that of the parent drug, one can deduce which part of the molecule has been modified. For example, many amlodipine degradants retain common product ions at m/z 180 and 167, indicating these fragments of the core structure are intact.[2][5]

Step 3: Isolation and Spectroscopic Elucidation

For novel or critical impurities, definitive structural proof requires isolating the compound in sufficient quantity and purity for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.[14][15] Preparative HPLC is the standard technique for this isolation. Once isolated, a suite of NMR experiments (^1H , ^{13}C , COSY, HSQC, HMBC) is used to piece together the exact chemical structure, atom by atom. In some cases, single-crystal X-ray diffraction can provide the ultimate, unambiguous structural proof.[14][15]

Part 4: Key Degradation Products of Amlodipine

Forced degradation studies have consistently identified several key degradation products.



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Caption: Major Degradation Pathways of Amlodipine.

- Impurity D (Pyridine Derivative): This is the most frequently reported degradation product, arising from the aromatization of the dihydropyridine ring. It is a primary product of oxidative and photolytic stress and can also be formed under acidic conditions.[2][5][6][13] Its molecular formula is $C_{20}H_{23}N_2O_5Cl$, corresponding to a mass loss of 2 Da from the parent drug.[6][16]
- Thermal Degradants (AMLDEG-I, -II, -III): Under thermal stress, amlodipine base can undergo intramolecular cyclization reactions, eliminating ammonia to form several cyclic products.[14][15] These have been structurally elucidated using NMR and X-ray crystallography.[14][15]
- Hydrolytic Products:
 - Acidic Conditions: Under strong acidic stress, a cyclized product, characterized as an oxazine derivative, has been isolated and elucidated.[15]
 - Basic Conditions: Base-catalyzed hydrolysis of the ester groups is a primary degradation pathway, leading to several products. A major product from total degradation in strong base was identified as having a molecular formula of $C_{15}H_{16}NOCl$. [6][15]

- Drug-Excipient Interaction Products: A notable study identified a novel impurity (m/z 421.15) during accelerated stability testing of a multi-component tablet.[17] Through detailed UHPLC-MS and NMR analysis, this was found to be a product formed by the reaction of amlodipine with formaldehyde, an impurity originating from one of the excipients. This underscores the importance of considering the entire formulation, not just the API, in stability studies.[17]

Data Presentation: Key Amlodipine Degradants

Degradant Name / Identifier	m/z	Formation Condition(s)	Structural Modification	Reference(s)
Impurity D	407	Oxidation, Photolysis, Acid	Aromatization of dihydropyridine ring	[2][5][13]
AMLDEG-I, II, III	N/A	Thermal	Intramolecular cyclization	[14][15]
Acid Degradant	N/A	Acid Hydrolysis	Formation of oxazine derivative	[15]
Base Degradant	395, 349, etc.	Base Hydrolysis	Ester hydrolysis	[5]
Formaldehyde Adduct	421	Drug-Excipient Interaction	Reaction with formaldehyde	[17]

Conclusion: A Commitment to Scientific Integrity

The characterization of amlodipine degradation products is a rigorous scientific endeavor that forms the bedrock of drug quality and patient safety. It demands more than the mere execution of analytical methods; it requires a deep, mechanistic understanding of the drug's chemistry, a logical and systematic workflow for structural elucidation, and an unwavering commitment to the principles of validation and scientific integrity. By following the integrated strategies outlined in this guide, researchers and drug development professionals can confidently navigate the complexities of stability testing, ensuring the development of safe, stable, and effective pharmaceutical products.

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